Azepan-1-yl(pyrrolidin-1-yl)methanone
Description
Azepan-1-yl(pyrrolidin-1-yl)methanone is a bicyclic methanone derivative featuring a seven-membered azepane ring and a five-membered pyrrolidine ring connected via a carbonyl group. For example, (azepan-1-yl)[1-phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanone (Compound F624-3991, ) has a molecular weight of 346.43 g/mol, logP of 3.65, and polar surface area (PSA) of 39.47 Ų, indicating moderate hydrophobicity and solubility. Another analog, (azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone (M576-0135, ), exhibits a lower molecular weight (326.44 g/mol) and higher logP (4.19), suggesting substituent-dependent physicochemical variations. These compounds are synthesized via acylation strategies , with structural modifications influencing their biological and chemical profiles.
Properties
IUPAC Name |
azepan-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(13-9-5-6-10-13)12-7-3-1-2-4-8-12/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAGICHPMITJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares azepan-1-yl(pyrrolidin-1-yl)methanone derivatives with structurally related methanones and heterocyclic analogs:
*Estimated based on structural similarity to M576-0135 and F624-3991.
Key Structural and Functional Insights
Impact of Substituents on Hydrophobicity (logP): The presence of aromatic groups (e.g., pyridinyl in F624-3991) moderately increases logP (3.65), whereas alkyl chains (e.g., ethyl in M576-0135) further elevate logP to 4.19 . This trend aligns with the lipophilic nature of alkyl groups compared to heteroaromatic systems. Pyrrole-derived cannabinoids exhibit higher logP (4.0–5.5) due to naphthoyl and morpholinoethyl substituents .
Polar Surface Area and Solubility: F624-3991’s pyridinyl and pyrazole groups contribute to a higher PSA (39.47 Ų), enhancing water solubility relative to M576-0135 (PSA 25.97 Ų), which lacks hydrogen-bond acceptors beyond the methanone and methoxy groups . Cyclohexyl-containing methanones (e.g., ) likely exhibit even lower PSA due to bulky nonpolar substituents.
Biological Activity Trends: Pyrrole-derived cannabinoids (e.g., JWH-030) show reduced CB1 receptor affinity compared to indole analogs, emphasizing the role of heterocyclic core rigidity . In M576-0135, the 4-methoxyphenyl group could enhance membrane permeability (high logP), whereas F624-3991’s pyridinyl moiety may favor target engagement in hydrophilic environments .
Synthetic Accessibility: Acylation of azines or pyrrolidine intermediates is a common route for methanone derivatives . The azepane ring’s synthesis may require longer reaction times or specialized catalysts due to its seven-membered structure.
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